![molecular formula C18H23NO3 B12606925 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 879223-61-7](/img/structure/B12606925.png)
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptylamino group attached to a naphthalene ring, which also contains hydroxyl and dione functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with heptylamine under controlled conditions. One common method includes the alkylation of 4-hydroxy-1,2-naphthoquinone with heptylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dione functionalities can be reduced to form dihydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hexylamino)methyl-4-hydroxynaphthalene-1,2-dione
- 3-(Octylamino)methyl-4-hydroxynaphthalene-1,2-dione
- N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides
Uniqueness
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is unique due to its specific heptylamino substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological effects, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
879223-61-7 |
|---|---|
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-[(heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C18H23NO3/c1-2-3-4-5-8-11-19-12-15-16(20)13-9-6-7-10-14(13)17(21)18(15)22/h6-7,9-10,19-20H,2-5,8,11-12H2,1H3 |
Clé InChI |
WFFFJURKQQJSAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


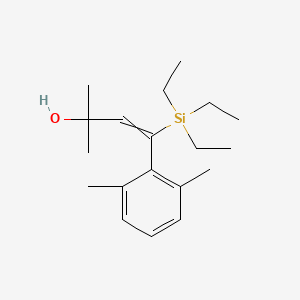
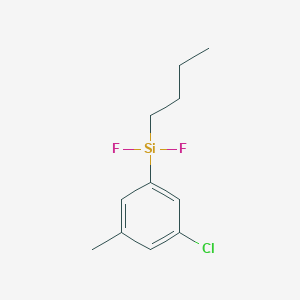
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
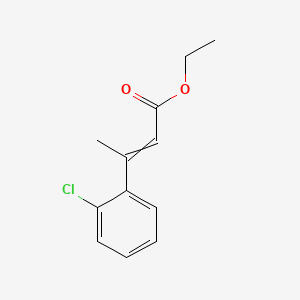
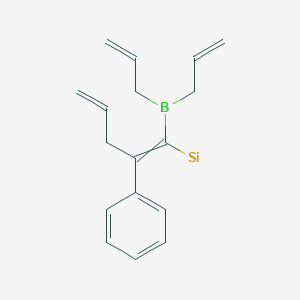
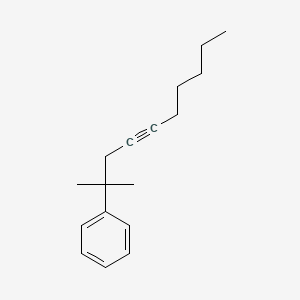
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)

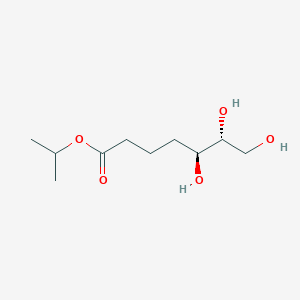
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)

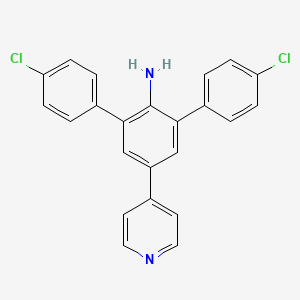
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
